5-Methyl-1,8-naphthyridin-4-ol
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Overview
Description
5-Methyl-1,8-naphthyridin-4-ol is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 5-Methyl-1,8-naphthyridin-4-ol, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under air atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and eco-friendly synthetic routes, such as metal-catalyzed reactions and green chemistry approaches, is encouraged to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,8-naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts .
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
5-Methyl-1,8-naphthyridin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-1,8-naphthyridin-4-ol involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes. This property is particularly useful in its anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-1,8-naphthyridin-4-ol include other naphthyridine derivatives such as:
- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 1,7-Naphthyridine
- 1,8-Naphthyridine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8N2O |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-methyl-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C9H8N2O/c1-6-2-4-10-9-8(6)7(12)3-5-11-9/h2-5H,1H3,(H,10,11,12) |
InChI Key |
YOUIDPAEUCZZAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)C=CNC2=NC=C1 |
Origin of Product |
United States |
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